molecular formula C25H28N2O3 B2510970 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide CAS No. 2034592-25-9

3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide

Cat. No.: B2510970
CAS No.: 2034592-25-9
M. Wt: 404.51
InChI Key: VDIOIDXEFRYXLR-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the naphthalene derivative through Friedel-Crafts acylation, followed by methoxylation. The pyridine and oxane rings are then introduced through nucleophilic substitution reactions. The final step involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide
  • 3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamine
  • 3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanoic acid

Uniqueness

What sets 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and stability, while the amide bond provides a site for further chemical modifications .

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-29-23-10-8-18-5-2-3-7-21(18)22(23)9-11-24(28)27-25(19-12-15-30-16-13-19)20-6-4-14-26-17-20/h2-8,10,14,17,19,25H,9,11-13,15-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIOIDXEFRYXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC(C3CCOCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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